REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([C:8](=[O:15])[C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:16][C:17]([OH:19])=[O:18].[OH-].[Na+:21].[Na]>O1CCCC1>[OH2:15].[NH2:1][C:2]1[C:7]([C:8](=[O:15])[C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:16][C:17]([O-:19])=[O:18].[Na+:21] |f:1.2,5.6.7,^1:21|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC=C1C(C1=CC=CC=C1)=O)CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
After 3 hours stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to separate after 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the sodium salt was collected
|
Type
|
CUSTOM
|
Details
|
dried (64.0 g., m.p. 245°-252° C.)
|
Type
|
CUSTOM
|
Details
|
The salt was recrystallized
|
Type
|
ADDITION
|
Details
|
by adding 1 gm
|
Type
|
TEMPERATURE
|
Details
|
of refluxing 95% ethanol
|
Type
|
ADDITION
|
Details
|
followed by the addition of 5 ml
|
Type
|
TEMPERATURE
|
Details
|
After several hours cooling the salt
|
Type
|
CUSTOM
|
Details
|
is collected
|
Type
|
CUSTOM
|
Details
|
air dried
|
Reaction Time |
3 h |
Name
|
Sodium 2-Amino-3-benzoylphenylacetate Hydrate
|
Type
|
|
Smiles
|
O.NC1=C(C=CC=C1C(C1=CC=CC=C1)=O)CC(=O)[O-].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |